Superior Selectivity for AKT2 Over PKA Compared to Pan-AKT Inhibitor GSK690693
CCT128930 hydrochloride exhibits 28-fold selectivity for AKT2 (IC50 = 6 nM) over the closely related PKA kinase (IC50 = 168 nM) in cell-free enzymatic assays, achieved by targeting Met282 of AKT (Met173 of the PKA-AKT chimera) [1]. In contrast, the pan-AKT inhibitor GSK690693 demonstrates poor selectivity within the AGC kinase family, with reported IC50 values of 24 nM for PKA, 5 nM for PrkX, and 2–21 nM for various PKC isoforms, indicating that GSK690693 potently inhibits multiple off-target AGC kinases at concentrations required for AKT inhibition [2].
| Evidence Dimension | Kinase selectivity (fold-selectivity for AKT2 over PKA) |
|---|---|
| Target Compound Data | IC50 AKT2 = 6 nM; IC50 PKA = 168 nM; Fold-selectivity = 28-fold |
| Comparator Or Baseline | GSK690693: IC50 AKT1/2/3 = 2/13/9 nM; IC50 PKA = 24 nM; Fold-selectivity < 2-fold (AKT2 vs PKA) |
| Quantified Difference | CCT128930: 28-fold selective; GSK690693: <2-fold selective for AKT2 over PKA |
| Conditions | Cell-free enzymatic assays using recombinant purified kinases |
Why This Matters
This 28-fold selectivity window minimizes confounding PKA-mediated effects in cellular assays, enabling cleaner attribution of phenotypes to AKT2 inhibition compared to pan-AKT inhibitors like GSK690693.
- [1] Yap TA, Walton MI, Hunter LJ, et al. Preclinical pharmacology, antitumor activity, and development of pharmacodynamic markers for the novel, potent AKT inhibitor CCT128930. Mol Cancer Ther. 2011;10(2):360-371. View Source
- [2] Heerding DA, Rhodes N, Leber JD, et al. Identification of 4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-{[(3S)-3-piperidinylmethyl]oxy}-1H-imidazo[4,5-c]pyridin-4-yl)-2-methyl-3-butyn-2-ol (GSK690693), a novel inhibitor of AKT kinase. J Med Chem. 2008;51(18):5663-5679. View Source
